

3'-UMP(2-): Chemical Architecture, Enzymatic Genesis, and Analytical Profiling

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Compound of Interest

Compound Name: 3'-Ump(2-)
CAS No.: 35170-03-7
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A Technical Guide for RNA Therapeutics and Structural Biology[1]

Executive Summary

Uridine 3'-monophosphate (3'-UMP), specifically in its dianionic form (2-), represents a critical molecular marker in the landscape of RNA therapeutics and enzymology.[1] Unlike its ubiquitous isomer 5'-UMP—the canonical building block of RNA synthesis—3'-UMP is primarily a degradation product resulting from the enzymatic or chemical hydrolysis of RNA.

For researchers in drug development, the presence of **3'-UMP(2-)** is a definitive Critical Quality Attribute (CQA) indicating RNA backbone instability or RNase contamination.[1] This guide synthesizes the physicochemical properties of the dianion, its mechanistic generation via Ribonuclease A (RNase A), and validated protocols for its isolation and distinction from 5'-isomers.[1]

Part 1: Molecular Architecture & Physicochemical Profile

Structural Definition & Stereochemistry

The notation **3'-UMP(2-)** refers to the fully deprotonated state of uridine 3'-monophosphate.[1] This species dominates in aqueous solutions at pH > 7.0.

- Core Structure: A uracil nucleobase attached via a -N1-glycosidic bond to a ribofuranose ring.[\[1\]](#)
- The Critical Difference: The phosphate group is esterified to the 3'-hydroxyl of the ribose, rather than the 5'-hydroxyl found in precursor nucleotides (NTPs).[\[1\]](#)
- The "2-" Charge State: The phosphate group possesses two ionizable protons. The second pKa is approximately 6.0–6.4. Therefore, at physiological pH (7.4), the phosphate exists as a dianion (), conferring high charge density and significant magnesium () chelating potential.[\[1\]](#)

Quantitative Physicochemical Data

The following parameters are essential for calculating molar concentrations and predicting electrophoretic mobility.

Parameter	Value / Descriptor	Context
Formula (Dianion)		Predominant species at pH 7.4
Molecular Weight	322.17 g/mol (Anion only)	~368.15 g/mol as Disodium Salt ()
UV Max ()	262 nm	At pH 7.0 ()
pKa Values	(Phosphate) (Phosphate) (Uracil N3)	The "2-" form exists between pH 6.5 and 9.[1][2][3][4]0. Below pH 6, it is monoanionic (1-).[1]
Solubility	>50 mg/mL (Water)	Highly soluble due to ionic phosphate; insoluble in ethanol/organic solvents.[1]
Sugar Pucker	C3'-endo (preferred)	Favored in A-form RNA helices; 3'-phosphorylation stabilizes this conformation.[1]

Part 2: Enzymatic Generation (The RNase A Mechanism)[1]

Understanding the origin of 3'-UMP is vital for interpreting stability data. It is rarely synthesized de novo for biology but is generated via the Ribonuclease A (RNase A) pathway.

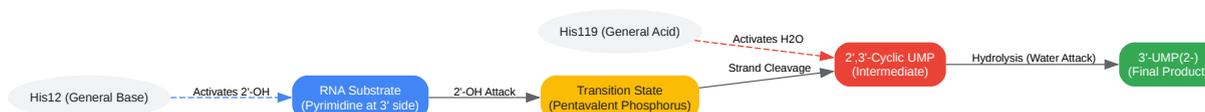
The Cyclization-Hydrolysis Mechanism

RNase A does not simply hydrolyze RNA; it utilizes a two-step mechanism involving a 2',3'-cyclic phosphate intermediate.[1] This is why the final product is exclusively 3'-UMP, not 5'-UMP.

- Transphosphorylation (Cyclization): His12 acts as a base, activating the 2'-OH of the ribose. [1][5] The 2'-oxygen attacks the 3'-phosphorus, displacing the 5'-leaving group (the rest of the RNA chain).[1] This forms a 2',3'-cyclic UMP (cUMP).[1][6]
- Hydrolysis: His119 activates a water molecule to attack the cyclic phosphate, ring-opening it to yield the **3'-UMP(2-)**. [1]

Pathway Visualization

The following diagram illustrates the specific flow from RNA substrate to the **3'-UMP(2-)** product, highlighting the critical cyclic intermediate.



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Figure 1: The RNase A catalytic cycle.[1] Note the obligate 2',3'-cyclic intermediate which resolves exclusively to the 3'-phosphate isomer.[1]

Part 3: Analytical Characterization & Separation Protocols

Distinguishing 3'-UMP from 5'-UMP is the primary analytical challenge. They have identical mass (isobaric) and nearly identical UV spectra.[1] Separation relies on chromatographic selectivity based on the slight difference in pKa and hydrophobicity induced by the phosphate position.

Protocol: HPLC Separation of 3'-UMP vs. 5'-UMP

Objective: Quantify 3'-UMP impurities in a 5'-UMP or RNA sample.[1]

Methodology: Ion-Pair Reversed-Phase HPLC.[1]

- Rationale: Standard C18 columns cannot retain polar nucleotides. Using an ion-pairing agent (Tetrabutylammonium) creates a hydrophobic "dynamic stationary phase" that interacts with the phosphate charges.[1] The 3'-isomer, having a slightly different charge distribution/pKa, elutes later than the 5'-isomer.[1]

Reagents:

- Buffer A: 10 mM Tetrabutylammonium bisulfate (TBAS) + 10 mM
 , pH 6.0.[1]
- Buffer B: Acetonitrile (ACN).[1]
- Column: C18 Analytical (e.g., 4.6 x 150 mm, 3 μ m).[1]

Step-by-Step Workflow:

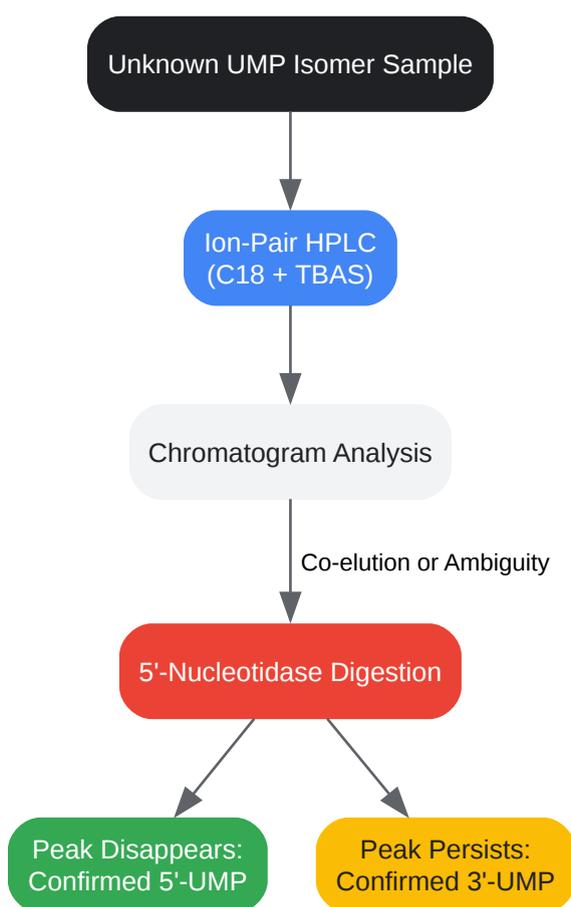
- Equilibration: Flush column with 95% Buffer A / 5% Buffer B for 20 minutes at 1.0 mL/min.
- Sample Prep: Dissolve sample in Buffer A (prevents solvent shock). Concentration: 0.1 mM.
 [7]
- Gradient:
 - 0–5 min: Isocratic 5% B.
 - 5–15 min: Linear ramp to 30% B.
 - 15–20 min: Hold 30% B.
- Detection: Monitor Absorbance at 262 nm.
- Validation: 5'-UMP typically elutes at ~8 min; 3'-UMP elutes at ~9.5 min (system dependent).

Enzymatic Validation (The "Gold Standard")

If HPLC resolution is ambiguous, use 5'-Nucleotidase.[1]

- Mechanism: 5'-Nucleotidase specifically hydrolyzes the phosphate from the 5' position (turning 5'-UMP into Uridine).[1]
- Result: It is inert toward 3'-UMP.[1]
- Protocol: Treat aliquot with 5'-Nucleotidase for 30 min. Re-run HPLC. If the peak remains, it is definitively 3'-UMP.[1]

Analytical Logic Flow



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Figure 2: Logical decision tree for distinguishing UMP isomers using chromatography and enzymatic specificity.

Part 4: Applications in Drug Development

Stability Marker for mRNA Vaccines

In mRNA therapeutic development, the appearance of 3'-UMP (or 3'-terminated fragments) in a stability assay indicates hydrolytic cleavage or RNase contamination.[1]

- Actionable Insight: If 3'-UMP levels rise during storage, check for divalent cation contamination (which catalyzes hydrolysis) or breach of RNase-free manufacturing controls. [1]

Crystallography Ligand

3'-UMP(2-) is used as a specific inhibitor/ligand in X-ray crystallography of Ribonucleases.[1]

- Why: It binds the active site (product inhibition) but cannot be further hydrolyzed, locking the enzyme in a specific conformation for structural resolution.[1]

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